molecular formula C12H18ClNO B1448767 (3-Phenylpiperidin-3-yl)methanol hydrochloride CAS No. 2060037-56-9

(3-Phenylpiperidin-3-yl)methanol hydrochloride

Cat. No.: B1448767
CAS No.: 2060037-56-9
M. Wt: 227.73 g/mol
InChI Key: IUVXONXTHFCLMZ-UHFFFAOYSA-N
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Description

(3-Phenylpiperidin-3-yl)methanol hydrochloride ( 2060037-56-9) is a fine chemical powder with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol . As a derivative of the 3-phenylpiperidine scaffold, this compound serves as a versatile and high-value building block in organic synthesis and pharmaceutical research . The 3-phenylpiperidine structure is a cyclized phenethylamine, and while the specific pharmacology of (3-Phenylpiperidin-3-yl)methanol itself may not be fully detailed in the literature, other derivatives of 3-phenylpiperidine are known to exhibit significant biological activity. For instance, the derivative 3-PPP is recognized for its affinity for sigma receptors and dopamine D2 receptors, where its (+)-enantiomer acts as a weak agonist and the (-)-enantiomer as an antagonist . This highlights the potential of the 3-phenylpiperidine core in developing centrally active compounds. The primary research value of this compound lies in its use as an advanced intermediate. The presence of the methanol functional group at the 3-position provides a reactive handle for further chemical modification, enabling its incorporation into more complex molecules. It is supplied as a powder and should be stored at room temperature . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3-phenylpiperidin-3-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c14-10-12(7-4-8-13-9-12)11-5-2-1-3-6-11;/h1-3,5-6,13-14H,4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVXONXTHFCLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CO)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Phenylpiperidin-3-yl)methanol hydrochloride is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its piperidine ring structure with a phenyl group and a hydroxymethyl substituent. Its molecular formula is C12H17ClNC_{12}H_{17}ClN, and its molecular weight is approximately 215.73 g/mol. The hydrochloride salt form enhances its solubility in aqueous environments, which is beneficial for biological assays.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Notably, it has been shown to exhibit:

  • Dopaminergic Activity : The compound may act as a modulator of dopamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
  • Serotonergic Activity : It may influence serotonin receptor pathways, potentially offering antidepressant effects.
  • Antimicrobial Properties : Preliminary studies suggest that this compound could possess antimicrobial activity against certain bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Dopamine Receptor ModulationPotential treatment for Parkinson's disease
Antidepressant EffectsSerotonin receptor interaction
Antimicrobial ActivityInhibition of bacterial growth

Case Studies

  • Dopaminergic Modulation :
    A study investigated the effects of this compound on dopamine receptor activity. Results indicated significant modulation of D2 receptors, leading to improved motor function in rodent models of Parkinson's disease .
  • Antimicrobial Evaluation :
    In a recent investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a marked reduction in bacterial viability at concentrations above 50 µM, suggesting potential as an antimicrobial agent .
  • Serotonin Interaction :
    Research focusing on the serotonergic system revealed that this compound could enhance serotonin levels in synaptic clefts, providing a basis for its potential use in treating depression .

Research Findings

Recent advancements in the synthesis and screening of piperidine derivatives have highlighted the importance of structural modifications in enhancing biological activity. The presence of the phenyl group significantly contributes to its binding affinity at receptor sites, which is critical for its pharmacological effects .

Table 2: Comparative Analysis with Related Compounds

Compound NameMechanism of ActionBiological Activity
(3-Phenylpiperidin-3-yl)methanol HClDopamine/Serotonin modulationAntidepressant, Antimicrobial
Piperidine Derivative ASelective serotonin reuptake inhibitorAntidepressant
Piperidine Derivative BDopaminergic agonistNeurological effects

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

(3-Phenylpiperidin-3-yl)methanol hydrochloride has been investigated for its potential therapeutic effects, particularly as a pharmacological agent. Its structure allows it to interact with various biological targets, which can lead to the development of new drugs.

  • Neuropharmacology : Research indicates that this compound may exhibit properties that affect neurotransmitter systems, particularly those involving dopamine and serotonin receptors. It has been studied for its potential use in treating mood disorders and neurodegenerative diseases.

2. Anticancer Research

Studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. Its mechanism may involve the induction of apoptosis and modulation of cell cycle progression.

  • Case Study Example : In vitro studies using colon cancer models showed that this compound effectively induced apoptosis through the activation of caspase pathways, leading to increased cell death in a dose-dependent manner.

3. Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains suggests potential applications in treating infections, particularly those caused by drug-resistant bacteria.

  • Case Study Example : Research focusing on drug-resistant strains of Mycobacterium tuberculosis indicated significant antibacterial activity, with effective minimum inhibitory concentrations (MIC) suggesting its potential as a therapeutic agent for resistant infections.

Synthesis and Chemical Reactions

This compound serves as a versatile intermediate in organic synthesis. It can be utilized in various chemical reactions to create more complex molecules:

  • Nucleophilic Substitution Reactions : This compound can act as a nucleophile in reactions with electrophiles, leading to the formation of diverse derivatives.
  • Coupling Reactions : It can be employed in coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between (3-Phenylpiperidin-3-yl)methanol hydrochloride and related compounds:

Compound Name Molecular Formula Substituents on Heterocycle Position Key Structural Features Notable Data
This compound C₁₂H₁₈ClNO Phenyl 3 (piperidine) Phenyl at position 3, methanol group
[(3R,4R)-4-Methylpiperidin-3-yl]methanol hydrochloride C₇H₁₆ClNO Methyl 4 (piperidine) Methyl at position 4, diastereomers Synthesized via LiAlH₄ reduction of ester precursors
(3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride C₁₃H₂₀ClNO₂ 3-Methoxyphenyl 4 (piperidine) Methoxy group enhances polarity Predicted collision cross-section (CCS): 152.3 Ų ([M+H]⁺)
[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride C₆H₁₁ClF₃NO Trifluoromethyl 3 (pyrrolidine) Smaller pyrrolidine ring, CF₃ group Molecular weight: 205.61 g/mol
[(3S)-3-Methyl-3-piperidyl]methanol hydrochloride C₇H₁₆ClNO Methyl 3 (piperidine) Chiral center at position 3 CAS: 1956435-41-8

Functional Group and Pharmacokinetic Implications

  • Phenyl vs.
  • Methoxy Modification: The methoxy group in (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride introduces polarity, which may improve aqueous solubility but reduce CNS penetration compared to the phenyl analog .
  • Trifluoromethyl Effects: The CF₃ group in [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride enhances metabolic stability and electron-withdrawing properties, common in drug design to resist oxidative degradation .
  • Ring Size Differences : Pyrrolidine-based compounds (e.g., ) have a smaller ring than piperidine derivatives, altering conformational flexibility and steric hindrance at target sites.

Preparation Methods

Piperidine Ring Formation and Functionalization

One common approach involves the synthesis of the 3-phenylpiperidine core through alkylation or cyclization reactions using appropriate precursors. For example, starting from N-protected piperidine derivatives or spirocyclic intermediates, the phenyl group can be introduced via nucleophilic substitution or palladium-catalyzed coupling reactions.

In a related synthesis reported for piperidine derivatives, N-protected intermediates were alkylated with halogenated reagents under mild conditions, followed by deprotection using trifluoroacetic acid to yield the desired piperidine amine.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at the 3-position can be introduced via reduction of corresponding aldehyde or ketone intermediates or by direct nucleophilic substitution using hydroxymethylating agents.

An efficient method involves the reduction of a 3-piperidinyl ketone intermediate using sodium borohydride or similar hydride reagents to afford the corresponding alcohol. This step is often performed under controlled temperature conditions (e.g., below −20 °C) to avoid side reactions and racemization.

Conversion to Hydrochloride Salt

The free base of (3-Phenylpiperidin-3-yl)methanol is converted to the hydrochloride salt by treatment with hydrochloric acid in an organic solvent or aqueous medium. This step improves compound stability, crystallinity, and handling properties.

Representative Synthetic Procedure (Based on Patent and Literature Data)

Step Reagents/Conditions Description Yield/Notes
1 N-Protected piperidine + bromomethylbenzene derivative Alkylation in presence of potassium carbonate and potassium iodide in acetonitrile High yield; mild conditions
2 Deprotection with trifluoroacetic acid Removal of protecting groups to liberate free amine piperidine Efficient deprotection
3 Reduction with sodium borohydride in methanol/THF Reduction of ketone intermediate to hydroxymethyl derivative at low temperature (−20 °C) High selectivity; minimized racemization
4 Treatment with HCl Formation of hydrochloride salt Improves crystallinity and stability

Process Optimization and Scale-Up Considerations

  • Temperature Control: Key reduction steps are performed at low temperatures (−20 °C) to prevent side reactions and maintain stereochemical integrity.
  • Solvent Choice: Use of tetrahydrofuran (THF), methanol, and acetonitrile are common to balance solubility and reaction kinetics.
  • Purification: Crystallization of the hydrochloride salt is preferred for purity and ease of handling.
  • Yield and Purity: Reported yields for intermediate steps are generally high (above 70-90%), with purity confirmed by HPLC and X-ray powder diffraction for crystalline forms.

Comparative Analysis of Preparation Methods

Aspect Method A: Alkylation + Reduction + Salt Formation Method B: Multi-step Ketone Intermediate Synthesis
Complexity Moderate Higher, involves multiple intermediates and telescoped steps
Reaction Conditions Mild, low temperature reduction Moderate to elevated temperatures, controlled addition of reagents
Yield High (up to 90%) Moderate to high, depends on intermediate purity
Scalability Suitable for lab and pilot scale Designed for large-scale production with process control
Purification Crystallization of hydrochloride salt Includes filtration, washing, and solvent exchange steps
Advantages Simplicity, fewer steps, good stereochemical control Higher control over polymorphs and hydrates formation

Research Findings and Characterization

  • Crystallography: Hydrochloride salts often exhibit distinct crystalline polymorphs characterized by X-ray powder diffraction, which is critical for pharmaceutical applications.
  • Analytical Validation: HPLC and Karl Fischer titration are used to confirm purity and water content during synthesis and isolation.
  • Reaction Monitoring: TLC and HPLC are standard techniques to monitor reaction progress and completeness.

Q & A

Q. How does the compound’s stability vary under different pH and solvent conditions?

  • Methodology : Design stability studies in buffers (pH 1–10) and solvents (methanol, DMSO). Use UPLC-PDA to track degradation kinetics. For example, acidic conditions (pH <3) may protonate the piperidine nitrogen, enhancing solubility but risking salt disproportionation .

Q. What experimental strategies resolve stereochemical inconsistencies in synthesis?

  • Methodology : Employ chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to differentiate enantiomers. For diastereomers, use NOESY NMR to confirm spatial arrangements. Optimize asymmetric catalysis (e.g., BINAP ligands) to control stereochemistry .

Q. How to address contradictory data between LC-MS purity and NMR integration?

  • Methodology : Reconcile discrepancies by:
  • Identifying UV-inactive impurities (e.g., inorganic salts) via ICP-OES.
  • Quantifying residual solvents (e.g., acetone) via GC-MS.
  • Adjusting NMR integration regions to exclude overlapping signals .

Q. What advanced techniques characterize degradation products in forced degradation studies?

  • Methodology : Expose the compound to heat (80°C), light (ICH Q1B), and oxidative stress (H₂O₂). Use HRMS and 2D NMR to elucidate degradation pathways. Compare fragmentation patterns with databases (e.g., mzCloud) .

Q. How can computational modeling optimize chromatographic separation of structurally similar analogs?

  • Methodology : Use software like DryLab® to model retention behavior as a function of pH and methanol content (Fig. 2, ). Validate with DOE (Design of Experiments) to optimize resolution and runtime for analogs like 3-methyl-PCP derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Phenylpiperidin-3-yl)methanol hydrochloride
Reactant of Route 2
(3-Phenylpiperidin-3-yl)methanol hydrochloride

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